molecular formula C5H12ClNO B111749 (1R,2S)-2-Aminocyclopentanol hydrochloride CAS No. 137254-03-6

(1R,2S)-2-Aminocyclopentanol hydrochloride

Cat. No. B111749
M. Wt: 137.61 g/mol
InChI Key: ZFSXKSSWYSZPGQ-UYXJWNHNSA-N
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Description

“(1R,2S)-2-Aminocyclopentanol hydrochloride” is a chiral amine used in the synthesis of various pharmaceuticals . The designation (1R,2S) specifies the stereochemistry of the compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone was achieved using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases .


Chemical Reactions Analysis

The stability of a similar compound, “(1R,2S)- (−)-2-methylamino-1-phenyl-1-propanol hydrochloride”, in plasma and urine samples inoculated with Escherichia coli was investigated using high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Sugar Mimic Synthesis

(1R,2S)-2-Aminocyclopentanol hydrochloride has been utilized in the synthesis of aminocyclopentanols as mimics of intermediates in the hydrolysis of α-D-galactosides. These compounds were synthesized using a chiral building block and tested for their activity towards various glycosidases. However, they showed no anomer selectivity in inhibiting α- and β-galactosidases (Bøjstrup & Lundt, 2005).

Structural Analysis

The compound has been the focus of structural analysis studies. For instance, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride, a related compound, was analyzed using various spectroscopic techniques, including FTIR and NMR, to establish its structure (Nesterkina et al., 2017).

Inhibitory Activity Study

1-Aminocyclopentane-1-carboxylic acid (cycloleucine) is a competitive inhibitor in the synthesis of S-adenosyl-L-methionine, showcasing the potential of cyclopentane derivatives in enzyme inhibition studies. The inhibitory potency of these compounds varies with structural modifications, suggesting the importance of specific configurations for biological activity (Coulter et al., 1974).

Antiviral Research

Carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl nucleosides, synthesized from enantiomerically pure carbocyclic derivatives, were evaluated for their activity against human immunodeficiency virus (HIV). This research highlights the potential of cyclopentane derivatives in developing antiviral therapeutics (Rosenquist et al., 1994).

Anti-Inflammatory Activity

Recent studies have synthesized new chemical compounds, such as 7-chloro-2-methyl-4H-benzo [d] [1,3]-oxazin-4-one, and tested their anti-inflammatory activities. These studies explore the broader scope of using cyclopentane derivatives in medicinal chemistry (Osarodion, 2020).

Synthesis of Hepatitis C Virus Inhibitors

(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), a derivative, plays a crucial role in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its synthesis has been a focus of research due to its importance in drug development (Sato et al., 2016).

Metabotropic Receptor Agonist Studies

The compound's derivatives have been studied for their potency and efficacy at metabotropic excitatory amino acid receptors. For example, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid and its isomers were characterized for their selectivity and effectiveness in activating these receptors (Linden et al., 1994).

Enzymatic Synthesis and Analysis

The compound has been a focus in enzymatic synthesis studies, highlighting its relevance in the field of biocatalysis. For example, the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester was conducted using a newly isolated Sphingomonas aquatilis, demonstrating the importance of such compounds in enzymatic reactions (Zhu et al., 2018).

Safety And Hazards

“(1R,2S)-2-Aminocyclopentanol hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage .

properties

IUPAC Name

(1R,2S)-2-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXKSSWYSZPGQ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929759
Record name 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Aminocyclopentanol hydrochloride

CAS RN

137254-03-6, 31889-37-9
Record name Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-cyclopentanol hydrochloride
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Record name (1R,2S)-2-aminocyclopentan-1-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J González-Sabín, N Ríos-Lombardía, V Gotor… - Tetrahedron …, 2013 - Elsevier
Chemoenzymatic syntheses of both enantiomers of cis- and trans-2-aminocyclopentanol as well as cis- and trans-2-aminocyclohexanol, which are valuable building blocks for a …
Number of citations: 11 www.sciencedirect.com

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